5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile
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Overview
Description
5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile is a specialized chemical compound with a unique molecular structure. It is characterized by the presence of a bromine atom, a fluorine atom, and a phenoxy group attached to a pentanenitrile chain.
Preparation Methods
The synthesis of 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile typically involves several steps, starting with the preparation of the phenoxy intermediate. The bromination and fluorination of the phenoxy group are critical steps in the synthesis. The reaction conditions often involve the use of bromine and fluorine reagents under controlled temperatures and pressures. Industrial production methods may utilize advanced techniques such as continuous flow reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms in the molecule can influence its reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(3-Bromo-6-fluoro-phenoxy)pentanenitrile can be compared with other similar compounds, such as:
5-(3-Bromo-5-fluoro-phenoxy)pentanenitrile: This compound has a similar structure but with a different position of the fluorine atom.
5-(3-Chloro-6-fluoro-phenoxy)pentanenitrile: This compound has a chlorine atom instead of a bromine atom.
5-(3-Bromo-6-chloro-phenoxy)pentanenitrile: This compound has a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-(5-bromo-2-fluorophenoxy)pentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-5-10(13)11(8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOSZGHHAMZUHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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